molecular formula C8H4F3NO2 B14840969 6-(Trifluoromethyl)pyridine-2,4-dicarbaldehyde

6-(Trifluoromethyl)pyridine-2,4-dicarbaldehyde

Cat. No.: B14840969
M. Wt: 203.12 g/mol
InChI Key: COUMPBUBGQNKAX-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyridine-2,4-dicarbaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, with aldehyde groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)pyridine-2,4-dicarbaldehyde typically involves the introduction of the trifluoromethyl group into the pyridine ring followed by the formation of the aldehyde groups. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)pyridine-2,4-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-(Trifluoromethyl)pyridine-2,4-dicarbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)pyridine-2,4-dicarbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological membranes and enzymes .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H4F3NO2

Molecular Weight

203.12 g/mol

IUPAC Name

6-(trifluoromethyl)pyridine-2,4-dicarbaldehyde

InChI

InChI=1S/C8H4F3NO2/c9-8(10,11)7-2-5(3-13)1-6(4-14)12-7/h1-4H

InChI Key

COUMPBUBGQNKAX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)C(F)(F)F)C=O

Origin of Product

United States

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